ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key structural attributes include:
- Position 6 substitution: A propan-2-yl group, contributing to moderate lipophilicity and steric bulk.
- Amide substituent at position 2: A 4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido group, which introduces sulfonamide functionality linked to a methylpiperidine moiety.
- Hydrochloride salt: Improves stability and bioavailability for pharmaceutical applications.
Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy to confirm regiochemistry and substituent effects .
Properties
IUPAC Name |
ethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-12-14-28(17(2)3)16-22(21)35-25(23)27-24(30)19-8-10-20(11-9-19)36(32,33)29-13-6-7-18(4)15-29;/h8-11,17-18H,5-7,12-16H2,1-4H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJDPBUFIHTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 6-Benzyl-2-(2-Chloropropanamido)-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride (CAS: 1049746-42-0)
| Feature | Target Compound | Ethyl 6-Benzyl Analog |
|---|---|---|
| Position 6 Substituent | Propan-2-yl (moderate lipophilicity) | Benzyl (higher lipophilicity, steric bulk) |
| Amide Group | 4-[(3-Methylpiperidin-1-yl)sulfonyl]benzamido (polar) | 2-Chloropropanamido (electrophilic, less polar) |
| Bioavailability | Enhanced via hydrochloride salt | Discontinued; limited stability data |
| Synthetic Accessibility | Likely requires sulfonylation steps | Discontinued; synthesis may involve halogenation |
Key Implications :
- The sulfonylbenzamido group in the target compound offers stronger hydrogen-bonding capacity compared to the chloropropanamido group, which may enhance target binding in drug design.
Pyrido[2,3-d]Pyrimidine Derivatives (Compounds 12 and 13)
| Feature | Target Compound | Pyrido[2,3-d]Pyrimidine Derivatives |
|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine (sulfur-containing heterocycle) | Pyrido[2,3-d]pyrimidine (nitrogen-rich core) |
| Functional Groups | Sulfonamide, ester | Triazole, imino, methoxyphenyl |
| Synthesis | Likely DMF-mediated condensation | Multi-step condensation in DMF |
Key Implications :
- Triazole and imino groups in derivatives like compound 12 enable diverse non-covalent interactions, making them suitable for kinase inhibition studies.
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : Comparative NMR profiling (as in ) reveals that substituent changes alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound, the sulfonyl group is expected to cause downfield shifts in protons near the piperidine moiety, distinguishing it from analogs with chloro or methoxy groups.
- Crystallography : SHELX-based refinement is widely used to resolve conformational details in such heterocycles. For example, the propan-2-yl group’s orientation in the target compound could be compared to benzyl analogs to assess steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
